4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom, a furan ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of furan with a halogenated pyrazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its derivatives could be explored for their potential therapeutic effects.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
4-chloro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine: Substitutes chlorine for fluorine, which may affect its reactivity and biological activity.
Uniqueness
4-fluoro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both the fluorine atom and the furan ring, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C8H8FN3O |
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Molecular Weight |
181.17 g/mol |
IUPAC Name |
4-fluoro-5-(furan-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8FN3O/c1-12-8(10)6(9)7(11-12)5-3-2-4-13-5/h2-4H,10H2,1H3 |
InChI Key |
BCPHAWKCZASPBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CO2)F)N |
Origin of Product |
United States |
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